molecular formula C10H6FNO B2884263 3-Fluoroquinoline-2-carbaldehyde CAS No. 1359703-82-4

3-Fluoroquinoline-2-carbaldehyde

Cat. No.: B2884263
CAS No.: 1359703-82-4
M. Wt: 175.162
InChI Key: OKAWTXKOQNUDSX-UHFFFAOYSA-N
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Description

3-Fluoroquinoline-2-carbaldehyde is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline ring enhances its biological activity and chemical properties, making it a valuable compound in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoroquinoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 2-chloro-7-fluoroquinoline-3-carbaldehyde is synthesized by reacting 2-chloro-6-fluoroquinoline with a formylating agent . Another method involves the nucleophilic substitution of halogen atoms in quinoline derivatives, followed by oxidation to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, nucleophilic substitution, and oxidation, followed by purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under appropriate conditions.

Major Products Formed:

    Oxidation: 3-Fluoroquinoline-2-carboxylic acid.

    Reduction: 3-Fluoroquinoline-2-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoroquinoline-2-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoroquinoline-2-carbaldehyde and its derivatives often involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . The fluorine atom enhances the binding affinity of the compound to these enzymes, leading to effective antibacterial activity. In cancer research, its derivatives may interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-Fluoroquinoline-3-carbaldehyde
  • 6-Fluoroquinoline-3-carbaldehyde
  • 7-Fluoroquinoline-3-carbaldehyde

Comparison: 3-Fluoroquinoline-2-carbaldehyde is unique due to the position of the fluorine atom and the aldehyde group, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-fluoroquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAWTXKOQNUDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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